molecular formula C5H9FO4S2 B2379144 (1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride CAS No. 2137674-82-7

(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride

Cat. No.: B2379144
CAS No.: 2137674-82-7
M. Wt: 216.24
InChI Key: RWXBMCSUBGHCRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with a thiolane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: It can be reduced to form thiolane derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, thiolane derivatives, and various substituted compounds depending on the nucleophile used in substitution reactions .

Scientific Research Applications

(1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1,1-Dioxothiolan-2-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to the disruption of various biochemical pathways, making it a valuable tool in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the thiolane ring and the sulfonyl fluoride group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(1,1-dioxothiolan-2-yl)methanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO4S2/c6-12(9,10)4-5-2-1-3-11(5,7)8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXBMCSUBGHCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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